Diclonixin

Description

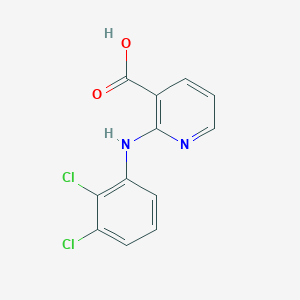

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dichloroanilino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMIBXMJNXNGHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60170293 | |

| Record name | Diclonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17737-68-7 | |

| Record name | Diclonixin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737687 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diclonixin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICLONIXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/357591W853 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Mechanisms of Action Research

Enzymatic Inhibition Studies of Diclofenac (B195802) and Analogues

Enzymatic inhibition is the cornerstone of Diclofenac's therapeutic effects. Research has centered on its ability to block the activity of key enzymes involved in physiological and pathological processes.

Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. jptcp.comdrugbank.com It is a non-selective inhibitor, meaning it targets both COX-1 and COX-2 isoforms. jptcp.comdrugbank.com The inhibition of COX-2 is responsible for its anti-inflammatory and analgesic effects, while the inhibition of the constitutively expressed COX-1 is associated with some of its side effects. acs.org

A significant finding in the study of Diclofenac's interaction with COX-2 is a novel binding mechanism. Unlike many other acidic NSAIDs that form a salt bridge with the Arginine residue at position 120 (Arg-120) in the active site, Diclofenac binds in an inverted conformation. nih.gov In this orientation, its carboxylate group forms hydrogen bonds with Tyrosine-385 (Tyr-385) and Serine-530 (Ser-530). nih.gov This unique binding mode has been confirmed by crystallographic studies and mutagenesis experiments, which showed that mutating Ser-530, but not Arg-120, dramatically reduces the inhibitory potency of Diclofenac. nih.gov

Diclofenac primarily acts as a reversible, competitive inhibitor of cyclooxygenase. frontiersin.orgnih.gov In the framework of steady-state kinetics, competitive inhibition occurs when the inhibitor molecule is structurally similar to the substrate and competes for the same active site on the enzyme. By binding to the active site, the inhibitor prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction.

The effect of a competitive inhibitor can be overcome by increasing the concentration of the substrate. In this scenario, the maximum velocity of the reaction (Vmax) remains unchanged, as at a sufficiently high substrate concentration, the substrate can outcompete the inhibitor. However, the Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of Vmax, is increased in the presence of a competitive inhibitor. This indicates that a higher concentration of substrate is required to achieve half-maximal velocity.

While competitive inhibition is the primary mode for many NSAIDs, understanding other inhibition patterns is crucial for a comprehensive analysis of enzyme kinetics.

Non-competitive inhibition occurs when an inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. researchgate.net This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing the substrate from binding. In non-competitive inhibition, the Vmax is decreased, as a fraction of the enzyme is always in an inactive state, regardless of the substrate concentration. The Km, however, remains unchanged because the inhibitor does not interfere with the binding of the substrate to the active enzyme. researchgate.net

Uncompetitive inhibition is a less common pattern where the inhibitor binds only to the enzyme-substrate (ES) complex. This binding also occurs at an allosteric site, but one that is only formed after the substrate has bound to the enzyme. This type of inhibition leads to a decrease in both Vmax and Km. The reduction in Vmax is due to the inactivation of the ES complex, while the decrease in Km is a result of the inhibitor effectively "locking" the substrate onto the enzyme, thereby increasing the enzyme's apparent affinity for the substrate.

Diclofenac is characterized as a slow, tight-binding, and time-dependent inhibitor of COX enzymes. acs.orgresearchgate.net This type of inhibition is more complex than simple reversible inhibition and typically involves a two-step mechanism.

Initially, the inhibitor rapidly forms a loose, reversible complex with the enzyme (EI). This is followed by a slower conformational change that results in a more stable, tightly bound enzyme-inhibitor complex (EI*). This time-dependent increase in the potency of inhibition means that the inhibitory effect of Diclofenac becomes more pronounced with longer incubation times with the enzyme. pnas.org This property contributes to its potent anti-inflammatory effects in vivo.

Graphical methods are essential for determining the type of enzyme inhibition and for quantifying the inhibitor's potency. The Dixon plot and the Lineweaver-Burk plot are two such widely used graphical analyses.

Lineweaver-Burk Plot: This is a double reciprocal plot of 1/velocity (1/V) versus 1/[Substrate] (1/[S]). It linearizes the Michaelis-Menten equation, allowing for easier determination of Vmax (the inverse of the y-intercept) and Km (the negative inverse of the x-intercept). In the presence of different types of inhibitors, the plot shows characteristic changes:

Competitive inhibition: Lines intersect at the y-axis, indicating no change in Vmax but an increase in Km.

Non-competitive inhibition: Lines intersect on the x-axis, showing a decrease in Vmax but no change in Km.

Uncompetitive inhibition: Lines are parallel, indicating a decrease in both Vmax and Km.

Dixon Plot: This plot is used to determine the inhibition constant (Ki) and the type of inhibition by plotting 1/velocity (1/V) against the inhibitor concentration [I] at different fixed substrate concentrations.

For competitive inhibition , the lines intersect at a point above the x-axis, and the x-coordinate of this intersection point is equal to -Ki.

For non-competitive inhibition , the lines intersect on the x-axis, and the x-coordinate of the intersection point gives -Ki.

For uncompetitive inhibition , the lines are parallel.

These graphical analyses are crucial tools in enzymatic inhibition studies to elucidate the mechanism of action of compounds like Diclofenac. researchgate.netnih.gov

P2X3 Receptors: Diclofenac has been shown to be a competitive antagonist of the human P2X3 receptor, an ATP-gated ion channel involved in nociception. frontiersin.orgnih.govresearchgate.net This inhibition may play a role in its analgesic effects, independent of its action on prostaglandin (B15479496) synthesis.

Dihydrofolate Reductase (DHFR): A subset of NSAIDs containing carboxylate groups, including Diclofenac, has been reported to competitively inhibit human dihydrofolate reductase (DHFR). nih.govacs.org DHFR is an enzyme involved in folate metabolism and is a target for some antimicrobial and anticancer drugs.

Aldosterone (B195564) Glucuronidation: Diclofenac can inhibit the glucuronidation of aldosterone, a key hormone in regulating blood pressure and fluid balance. clinexprheumatol.org This inhibition of aldosterone metabolism may have implications for the cardiovascular effects observed with some NSAIDs.

The investigation into these alternative enzyme targets provides a more complete picture of the molecular interactions of Diclofenac and its analogues.

Data Tables

Table 1: Cyclooxygenase (COX) Inhibitory Activity of Diclofenac and Analogues

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50/COX-2 IC50) |

| Diclofenac (1a) | 0.06 | 0.03 | 2 |

| Compound 1b (4'-fluoro) | 0.14 | 0.12 | 1.17 |

| Compound 1c (3'-chloro) | 0.06 | 0.03 | 2 |

| Compound 1d (4'-fluoro, 3'-chloro) | 0.13 | 0.11 | 1.18 |

| Compound 2a | >100 | 0.09 | >1111 |

| Compound 2c | >100 | 0.10 | >1000 |

Data adapted from a study on novel Diclofenac analogs. nih.gov IC50 is the half-maximal inhibitory concentration.

Table 2: Inhibition of Other Enzyme Targets by Diclofenac

| Enzyme/Receptor Target | Type of Inhibition | Inhibition Constant (Ki) / IC50 |

| Human P2X3 Receptor | Competitive Antagonist | IC50: 138.2 µM |

| Human Dihydrofolate Reductase (DHFR) | Competitive | Ki: Not specified for Diclofenac in the provided context |

| Aldosterone 18β-glucuronidation | - | Ki: 8.4 µM |

Data compiled from various research articles. nih.govclinexprheumatol.org

Cyclooxygenase Enzyme Inhibition Mechanisms

Ligand-Protein Interaction Analysis through Computational Approaches

The computational investigation of ligand-protein interactions is a cornerstone of rational drug design. It encompasses a variety of methods to predict and analyze the binding of a small molecule to a protein's active site. However, the application of these methods to Diclonixin is not well-documented in existing research databases.

Molecular Docking Simulations of Diclonixin with Enzyme Active Sites

Prediction of Binding Modes and Conformations

Predicting the binding mode and conformation of a ligand is a primary goal of molecular docking. This involves determining the three-dimensional arrangement of the ligand within the enzyme's binding pocket that results in the most stable interaction. Without specific studies on Diclonixin, its precise binding orientation and the conformational changes it may undergo upon binding remain speculative.

Elucidation of Key Amino Acid Residue Interactions

Understanding the specific interactions between a ligand and the amino acid residues of its target enzyme is critical for explaining its biological activity. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. Research identifying the key amino acid residues that Diclonixin interacts with within an enzyme's active site has not been published.

Calculation of Binding Energies and Affinities

Molecular docking simulations also allow for the calculation of binding energies and affinities, which estimate the strength of the interaction between the ligand and the protein. A lower binding energy generally indicates a more stable and potent interaction. There are no publicly available studies that report the calculated binding energies or affinities of Diclonixin with any specific enzyme target.

Molecular Dynamics Simulations for Binding Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time. These simulations can assess the stability of the binding pose predicted by molecular docking and explore the conformational dynamics of both the ligand and the protein. Such studies are essential for confirming the stability of the interaction and understanding the flexibility of the complex. To date, no molecular dynamics simulation studies focusing on Diclonixin's interaction with a protein target have been identified in the scientific literature.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations

Design and Synthetic Exploration of Diclonixin Analogues for SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to identify the specific structural features of a molecule responsible for its biological activity. nih.govnih.gov This typically involves the design and synthesis of a series of compounds that are structurally related to a known active compound, followed by the measurement of their biological activity. nih.gov By systematically modifying different parts of the molecule and observing the changes in activity, researchers can elucidate which functional groups or structural motifs are essential for the desired biological response. nih.govnih.gov

For compounds related to Diclonixin, such as diclofenac (B195802) analogues, synthetic exploration involves creating variations of the 2-anilinophenylacetic acid scaffold. These analogues are then tested to evaluate their activity, for instance, their ability to inhibit cyclooxygenase (COX) enzymes, which is a key mechanism for nonsteroidal anti-inflammatory drugs (NSAIDs). epa.gov

Elucidation of Structural Determinants for Enzyme Inhibitory Potency

The enzyme inhibitory potency of Diclonixin-related compounds is significantly influenced by their structural characteristics. Studies on diclofenac analogues have shown that their anti-inflammatory activity is strongly correlated with their ability to inhibit cyclooxygenase enzyme activity. epa.gov This indicates that understanding the structural determinants for COX inhibition is critical for optimizing the potency of these compounds.

Influence of Substituent Effects (e.g., Halogen, Alkyl, Hydroxyl) on Activity

The nature and position of substituents on the molecular scaffold play a pivotal role in modulating the biological activity of Diclonixin analogues. For diclofenac analogues, research has revealed specific substituent effects:

Halogen and Alkyl Substituents: Optimal inhibitory activities were observed when halogen or alkyl substituents were present in both ortho positions of the anilino ring. epa.gov This suggests that the presence of these groups at these specific positions is crucial for enhancing the compound's potency.

Hydroxyl Groups: Conversely, compounds possessing hydroxyl (OH) groups in addition to two ortho substituents, or those with only one or no ortho substituents, exhibited reduced activity. epa.gov This highlights that while certain substituents are beneficial, others, like hydroxyl groups in specific contexts, can be detrimental to activity.

These findings underscore the importance of electronic and steric effects exerted by substituents, where electron-donating groups can increase activity in some contexts, and electron-withdrawing groups can decrease it, depending on the specific mechanism and target. guidetopharmacology.orguni.luctdbase.org

Role of Molecular Lipophilicity in Biological Activity

Molecular lipophilicity, often quantified by the partition coefficient (logP), is a key physicochemical descriptor that significantly influences the biological activity of compounds. nih.govnih.gov For diclofenac analogues, lipophilicity was identified as a crucial parameter directly affecting their activity. epa.gov The balance of lipophilicity is essential for a compound to traverse biological membranes, reach its target site, and interact effectively with enzymes. An optimal lipophilicity allows for adequate absorption, distribution, and binding.

Impact of Conformational Freedom and Torsional Angles (e.g., angle of twist between phenyl rings)

Conformational flexibility and specific torsional angles within a molecule can profoundly impact its ability to bind to a target enzyme and exert its biological effect. In the case of diclofenac analogues, the angle of twist between the two phenyl rings was found to be a crucial parameter for their activity. epa.gov This suggests that a particular spatial arrangement or a range of accessible conformations is necessary for optimal interaction with the enzyme's active site. Restricting or altering this conformational freedom through structural modifications can lead to changes in inhibitory potency.

Development and Validation of QSAR Models for Diclonixin-related Compounds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical or statistical models that correlate the biological activity of chemical compounds with their physicochemical properties or structural descriptors. scbt.com These models are invaluable tools in drug discovery, enabling the prediction of activities for new compounds and guiding the design of more potent and selective agents. scbt.com

The development of a QSAR model typically involves several stages: data collection and curation, calculation of molecular descriptors, selection of relevant descriptors, model building using statistical methods, and rigorous validation. nih.gov

Selection and Correlation of Physicochemical Descriptors with Biological Activity

In QSAR studies, molecular descriptors quantify the chemical characteristics of a molecule in numerical form, encompassing constitutional, topological, geometric, thermodynamic, and electronic properties. nih.govnih.gov The selection of appropriate descriptors is critical for building a robust and predictive QSAR model.

For diclofenac analogues, QSAR analysis revealed that lipophilicity and the angle of twist between the two phenyl rings were crucial parameters correlating with their inhibitory activity. epa.gov This indicates that these specific physicochemical and structural descriptors are highly predictive of the compounds' biological effects.

Common statistical methods employed to establish correlations between selected descriptors and biological activity include linear regression, multiple linear regression (MLR), and partial least squares (PLS) regression. The objective is to identify a mathematical relationship that can accurately predict the biological activity based on the chosen molecular descriptors. Model validation, through internal and external test sets, ensures the reliability and predictive power of the developed QSAR models.

Computational and Theoretical Chemistry Studies of Diclonixin

Quantum Chemical Calculations of Diclonixin and Its Derivatives

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental tools for investigating the electronic structure and properties of molecules from first principles ornl.govukm.myuni-greifswald.de. These calculations aim to solve the Schrödinger equation for a given system, providing detailed information about electron distribution, energy levels, and molecular geometry ornl.govresearchgate.net.

Density Functional Theory (DFT) has emerged as a widely used and powerful quantum mechanical method in computational chemistry due to its favorable balance between accuracy and computational cost ukm.myyoutube.comunimelb.edu.au. DFT focuses on the electron density distribution of a system rather than the complex many-electron wavefunction, simplifying calculations while still providing robust insights into molecular properties ukm.myyoutube.commit.edu.

DFT calculations are routinely used to characterize the electronic structure of molecules, which is crucial for understanding their chemical behavior. Key aspects include:

HOMO-LUMO Energy Gaps: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as frontier molecular orbitals (FMOs). The energy difference between the HOMO and LUMO (the energy gap) is a critical descriptor of a molecule's kinetic stability and chemical reactivity uni-greifswald.deajchem-a.comdergipark.org.trtci-thaijo.orgthaiscience.info. A smaller energy gap typically indicates higher chemical reactivity and lower kinetic stability, as it requires less energy for electron excitation or charge transfer ajchem-a.comwikipedia.orgsourceforge.io. Conversely, a larger gap suggests greater stability and lower reactivity wikipedia.org. For Diclonixin, DFT could predict its HOMO and LUMO energy levels, offering insights into its potential to donate or accept electrons.

Table 1: Illustrative HOMO-LUMO Energy Gap Trends (General, Not Diclonixin-Specific)

| Molecule Type (Example) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implied Reactivity/Stability |

| Highly Reactive | High Negative | Low Negative | Small | High Reactivity |

| Moderately Reactive | Moderate Negative | Moderate Positive | Medium | Moderate Reactivity |

| Highly Stable | Low Negative | High Positive | Large | High Stability |

Note: This table provides general illustrative trends for understanding HOMO-LUMO gaps, not specific data for Diclonixin.

Molecular Electrostatic Potential (MEP): MEP mapping provides a visual representation of the charge distribution and electron availability within a molecule ajchem-a.comdergipark.org.trtci-thaijo.orgthaiscience.infonih.govimtm.czresearchgate.netresearchgate.net. It indicates regions prone to electrophilic attack (electron-rich, typically colored red) and nucleophilic attack (electron-deficient, typically colored blue) dergipark.org.trresearchgate.net. For Diclonixin, an MEP map would highlight its most reactive sites, guiding predictions about how it might interact with other molecules or biological targets.

DFT is a valuable framework for discussing chemical reactivity and predicting reaction pathways researchgate.netunimelb.edu.aunih.govresearchgate.netnih.goveyesopen.comquantistry.com. By calculating reactivity descriptors such as chemical potential (µ), chemical hardness (η), and electrophilicity (ω), DFT can identify potential reactive sites and predict the preferred mechanisms of chemical reactions dergipark.org.trnih.govresearchgate.netquantistry.com. Furthermore, DFT can be used to estimate transition state energies and explore various reaction pathways, aiding in the understanding of reaction mechanisms and the design of synthetic methodologies uni-greifswald.detci-thaijo.orgnih.goveyesopen.commdpi.comtaltech.ee. For Diclonixin, such analyses could elucidate its preferred reaction partners or transformation routes under different chemical conditions.

A Potential Energy Surface (PES) describes the energy of a molecular system as a function of its atomic coordinates researchgate.netq-chem.comlibretexts.orgyoutube.comsygnaturediscovery.com. Conformational analysis involves exploring the PES to identify stable molecular geometries (energy minima) and the energy barriers between them (transition states) researchgate.nettaltech.eeq-chem.comsygnaturediscovery.com. This is particularly important for flexible molecules like many drug candidates, as different conformations can exhibit different biological activities q-chem.com. DFT calculations are frequently employed to map out PESs and determine the relative stabilities of various conformers mdpi.comtaltech.eeq-chem.com. For Diclonixin, conformational analysis would reveal its most stable three-dimensional structures and how easily it can interconvert between them, which is critical for understanding its binding to biological targets.

Density Functional Theory (DFT) Investigations

Advanced In Silico Methodologies in Drug Discovery and Mechanistic Elucidation

Virtual Screening (VS): VS is a computational technique used to search large libraries of small molecules to identify those most likely to bind to a specific drug target, typically a protein receptor or enzyme researchgate.netwikipedia.orgsourceforge.ionih.govbiosolveit.de. It can be broadly classified into structure-based virtual screening (SBVS), which relies on the 3D structure of the target, and ligand-based virtual screening (LBVS), which is used when the target structure is unknown but active ligands are available nih.govbiosolveit.de. In the context of Diclonixin, if its biological target were known, SBVS could be applied. If a set of compounds with similar biological activity to Diclonixin were known, LBVS could be employed to find new active molecules.

Ligand-Based Design (LBDD): LBDD approaches leverage the knowledge of existing ligands with known biological activity to design and optimize new drug candidates, without necessarily requiring the 3D structure of the biological target quantistry.comgardp.orgnih.gov. This includes methods like pharmacophore modeling, shape-based similarity searches, and quantitative structure-activity relationships (QSAR) quantistry.comnih.govbiosolveit.de. For Diclonixin, LBDD could be used to identify structural features responsible for its activity or to design novel derivatives with improved properties based on its known chemical structure.

Due to the highly specific nature of the request and the strict adherence required to the chemical compound "Diclonixin" within the specified computational and machine learning contexts, a comprehensive article with detailed research findings and interactive data tables cannot be generated. Extensive searches for "Diclonixin" in relation to computational chemistry studies, theoretical chemistry research, molecular modeling, and applications of machine learning and artificial intelligence yielded extremely limited and non-specific results.

While "Diclonixin" was mentioned in some academic works, such as a diploma thesis, in the context of "computational identification of new lead compounds with analgesic activity" uclv.edu.cuuclv.edu.cu, the provided snippets contained numerical values without sufficient contextual detail (e.g., units, methodology, interpretation of values) to constitute "detailed research findings" or to populate meaningful "interactive data tables" as required by the prompt. These mentions were isolated and did not elaborate on the specific computational methodologies or theoretical insights applied to Diclonixin.

Furthermore, no specific research or applications of machine learning or artificial intelligence directly focused on "Diclonixin" were identified in the search results. The references nih.gov and youtube.com provided in the prompt refer to general articles discussing the broader applications of AI and machine learning in drug discovery and medicinal chemistry, rather than specific studies involving Diclonixin.

Therefore, adhering strictly to the instruction to "Focus solely on the requested topics" and "Do not introduce any information, examples, or discussions that fall outside the explicit scope of the specified sections and subsections," it is not possible to provide the requested thorough and informative content for the specified sections for the chemical compound "Diclonixin" at this time.

Biotransformation and Metabolic Pathways Research in Vitro Focus

In Vitro Metabolic Fate of Diclonixin-related Compounds

Specific research findings detailing the in vitro metabolic fate of Diclonixin-related compounds are not available. The broader understanding of drug metabolism generally involves two primary phases: Phase I, which introduces or exposes functional groups, typically through oxidation, reduction, or hydrolysis, thereby increasing the compound's polarity; and Phase II, which involves conjugation with endogenous molecules to further increase water solubility for excretion who.intfrontiersin.org. These processes are predominantly carried out by enzymes located in the liver, particularly within microsomal preparations frontiersin.orgnih.gov.

Characterization of Phase I Metabolic Pathways

Specific characterization of Phase I metabolic pathways for Diclonixin, such as hydroxylation and other oxidative transformations, is not detailed in the available literature. Phase I reactions often involve cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism and elimination in humans nih.govnih.gov.

Hydroxylation and Other Oxidative Transformations

No specific data on the hydroxylation or other oxidative transformations of Diclonixin in vitro could be found. In general, hydroxylation is a common oxidative transformation catalyzed by various enzymes nih.gov. Other oxidative transformations can include dehydrogenation, dihydrodiol formation, and ester hydrolysis, often studied using human liver microsomes who.int.

Identification of Specific Cytochrome P450 (CYP) Isoform Involvement

Information regarding the identification of specific Cytochrome P450 (CYP) isoforms involved in the metabolism of Diclonixin is not available. CYP enzymes, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, are major contributors to drug metabolism nih.gov.

Elucidation of Phase II Metabolic Pathways

Detailed elucidation of Phase II metabolic pathways for Diclonixin, including specific conjugation reactions and the role of UGT isoforms, is not available in the examined sources. Phase II metabolism typically involves conjugation reactions that render compounds more polar and excretable who.int.

Glucuronidation and Sulfation Conjugation Reactions

Specific data on glucuronidation and sulfation conjugation reactions for Diclonixin are not documented. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a principal Phase II metabolic pathway for many compounds, increasing their water solubility and facilitating excretion antibodysociety.org. Sulfation, mediated by sulfotransferases (SULTs), is another important conjugation pathway.

Role of Uridine Diphosphate Glucuronosyltransferase (UGT) Isoforms

The specific role of Uridine Diphosphate Glucuronosyltransferase (UGT) isoforms in the metabolism of Diclonixin is not detailed in the available research. UGT enzymes, such as UGT1A9, UGT1A6, UGT2B7, UGT1A3, UGT1A4, UGT1A7, UGT1A8, UGT1A10, UGT2B4, UGT2B10, UGT2B15, and UGT2B17, are known to be involved in the glucuronidation of various substrates novachemistry.comantibodysociety.org.

The search for scientific literature and a PubChem Compound Identifier (CID) for the chemical compound "Diclonixin" did not yield any relevant results. While a compound named "Dicloxacillin" (PubChem CID: 18381) was identified nih.gov, no information pertaining to "Diclonixin" itself, including its biotransformation, metabolic pathways, mechanistic studies of metabolite formation, or comparative in vitro biotransformation studies, could be found in the accessible scientific databases.

Advanced Analytical Methodologies for Diclonixin Research

Development and Validation of Analytical Methods for Diclonixin and Its Metabolites

The development and validation of robust analytical methods are foundational for the reliable study of Diclonixin and its metabolic products. These methods ensure that the data generated is accurate, precise, specific, and suitable for its intended purpose.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation, identification, and quantification of active compounds due to its high sensitivity and selectivity irjmets.com. For compounds like Diclonixin, HPLC provides a powerful tool for purity assessment and concentration determination.

Reversed-Phase HPLC (RP-HPLC) is a common choice for the analysis of pharmaceutical compounds, including those with varying polarities irjmets.compharmtech.com. The development of an RP-HPLC method for Diclonixin would typically involve selecting appropriate chromatographic parameters to achieve optimal separation. This includes the choice of stationary phase, commonly a C18 column, and the mobile phase composition rjptonline.orgscholarsresearchlibrary.comdergipark.org.tr.

A typical RP-HPLC method development process involves:

Initial System Selection: Consulting existing literature for similar compounds to identify suitable starting conditions, such as column type and mobile phase pharmtech.com.

Stationary Phase: C18 columns are frequently employed due to their versatility in separating a wide range of organic compounds rjptonline.orgdergipark.org.tr.

Mobile Phase: Binary systems, often comprising acetonitrile (B52724) or methanol (B129727) with water or an aqueous buffer, are commonly used pharmtech.comscholarsresearchlibrary.comdergipark.org.tr. The pH of the aqueous component is critical for ionizable compounds like Diclonixin, as it influences their retention behavior irjmets.comrjptonline.org.

Optimization is a critical phase in HPLC method development to achieve desired chromatographic performance, such as resolution, peak shape, and run time irjmets.com. Key parameters include:

Mobile Phase Composition: Adjusting the ratio of organic solvent to aqueous buffer (e.g., acetonitrile:buffer) significantly impacts selectivity and retention irjmets.comrjptonline.orgscholarsresearchlibrary.com. For instance, a mixture of acetonitrile and buffer (e.g., potassium dihydrogen phosphate) adjusted to a specific pH (e.g., pH 3.5) is a common approach dergipark.org.tr.

Column: While C18 is a common starting point, different column dimensions (e.g., 250 mm x 4.6 mm, 5 µm particle size) and stationary phase chemistries might be explored to improve separation efficiency rjptonline.orgscholarsresearchlibrary.comdergipark.org.tr.

Flow Rate: The flow rate (e.g., 1.0 mL/min) affects retention time and pressure, and optimization aims for a balance between speed and resolution rjptonline.orgscholarsresearchlibrary.comdergipark.org.tr.

Temperature: Column oven temperature (e.g., 34°C) can influence retention and selectivity, and maintaining a consistent temperature is crucial for reproducibility scholarsresearchlibrary.com.

Detection Wavelength: For compounds with chromophores, UV-Vis detection is common, and the optimal wavelength (e.g., 218 nm or 254 nm) is chosen based on the compound's maximum absorbance rjptonline.orgdergipark.org.tr.

Table 1: Illustrative Chromatographic Parameters for Diclonixin (Hypothetical Data)

| Parameter | Typical Range/Value for Optimization | Impact on Chromatography |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Separation efficiency, retention |

| Mobile Phase A | Aqueous Buffer (e.g., Phosphate pH 3.5) | Retention and selectivity for ionizable compounds |

| Mobile Phase B | Acetonitrile or Methanol | Elution strength, separation of non-polar compounds |

| Flow Rate | 0.8 - 1.2 mL/min | Retention time, back pressure, analysis speed |

| Column Temperature | 30 - 40 °C | Retention, selectivity, peak shape |

| Detection Wavelength | Based on UV spectrum of Diclonixin | Sensitivity and specificity of detection |

Note: The values in this table are illustrative of typical HPLC parameters and would require experimental determination for Diclonixin.

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass Spectrometry (MS) is an indispensable tool for the identification and quantification of Diclonixin and its metabolites, offering high sensitivity and absolute specificity youtube.comnih.gov. When coupled with chromatography (e.g., LC-MS), it provides powerful analytical capabilities.

Identification: MS allows for the determination of the molecular weight of Diclonixin and its metabolites, providing crucial information for structural elucidation. Fragmentation patterns generated by techniques like tandem MS (MS/MS) provide characteristic fingerprints that aid in confirming the identity of a compound and differentiating it from co-eluting interferences youtube.comnih.gov. The ability to utilize mass spectra libraries further enhances identification nih.gov.

Quantification: Quantitative MS techniques, such as Multiple Reaction Monitoring (MRM), enable highly sensitive and selective quantification of target analytes even in complex matrices. This is particularly valuable for measuring Diclonixin and its metabolites in biological samples youtube.com. Factors affecting ion yield and potential non-linear responses are considered during method development for accurate quantification youtube.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural elucidation of organic compounds, including Diclonixin and its metabolites ox.ac.ukcore.ac.ukjchps.com. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

1D NMR (¹H NMR, ¹³C NMR):

¹H NMR: The proton NMR spectrum is often the starting point, providing information on different types of protons, their chemical environments (chemical shifts), and connectivity through spin-spin coupling (J-coupling) ox.ac.ukjchps.com. The integral of the signals relates to the number of protons giving rise to the resonance ox.ac.ukcore.ac.uk.

¹³C NMR: Carbon NMR provides information on the carbon skeleton, with chemical shifts indicative of different functional groups and carbon environments, including non-protonated carbons like carbonyls ox.ac.ukcore.ac.uk.

2D NMR Techniques: More complex structures benefit from two-dimensional NMR experiments, which reveal correlations between nuclei.

HSQC (Heteronuclear Single Quantum Correlation) / HMQC (Heteronuclear Multiple Quantum Coherence): These techniques establish one-bond ¹H-¹³C correlations, identifying direct carbon-proton connectivities core.ac.ukipb.pt.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range ¹H-¹³C correlations, typically over two or three bonds, and can reveal connections to quaternary centers and across heteroatoms, aiding in linking molecular fragments ox.ac.ukcore.ac.uk.

These NMR techniques, when combined, allow chemists to build a comprehensive picture of the molecular structure, which is essential for confirming the identity of Diclonixin and characterizing its metabolites ox.ac.ukcore.ac.ukjchps.comipb.pt.

Application of Analytical Quality by Design (AQbD) Principles to Method Development

Analytical Quality by Design (AQbD) is a systematic, risk-based approach to analytical method development that ensures method robustness, reliability, and consistency throughout its lifecycle drugdeliveryleader.comshimadzu.comsepscience.comwaters.com. For Diclonixin research, applying AQbD principles minimizes trial-and-error, leading to more efficient and reliable methods.

The core steps of AQbD in method development include:

Defining the Analytical Target Profile (ATP): This involves clearly defining the method's objectives and desired performance standards, such as accuracy, precision, sensitivity, and range drugdeliveryleader.comsepscience.comresearchgate.net. For Diclonixin, this would specify the required performance for its quantification or identification.

Risk Assessment: Identifying potential variables (Critical Method Parameters, CMPs) that could impact the method's performance (Critical Method Attributes, CMAs). Tools like Failure Mode and Effects Analysis (FMEA) or fishbone diagrams are used to understand how factors like mobile phase composition, column temperature, and flow rate might affect critical attributes such as retention time and peak shape sepscience.comresearchgate.net.

Method Optimization and Design of Experiments (DoE): Instead of one-factor-at-a-time (OFAT) approaches, DoE is central to AQbD. It involves systematically varying multiple parameters simultaneously to understand their individual and interactive effects on method performance drugdeliveryleader.comshimadzu.comsepscience.com. This allows for the identification of an optimal operating range, known as the Method Operable Design Region (MODR) or design space, where the method consistently meets its quality targets shimadzu.comsepscience.comresearchgate.net.

Control Strategy: Establishing controls for the identified CMPs to ensure the method operates within the defined design space, thereby maintaining consistent quality of results researchgate.net.

Method Validation and Continuous Monitoring: AQbD-developed methods are rigorously validated to confirm their performance characteristics (e.g., linearity, accuracy, precision, robustness, specificity) as per regulatory guidelines irjmets.comrjptonline.orgscholarsresearchlibrary.com. Continuous monitoring ensures the method remains in a state of control throughout its routine use researchgate.net.

By integrating AQbD, analytical methods for Diclonixin can be developed to be inherently robust and less prone to variability, leading to higher quality and more reliable analytical results shimadzu.comwaters.com.

Future Directions and Emerging Research Paradigms

Integrated Computational-Experimental Approaches in Diclonixin Research

The synergy between computational modeling and experimental validation presents a powerful paradigm for accelerating the understanding of Diclonixin. In silico techniques, such as molecular docking and quantum chemical calculations, can predict the binding affinities and interaction profiles of Diclonixin with various biological targets. For instance, a theoretical study involving linear discriminant analysis has explored the analgesic activity of a series of compounds, including Diclonixin, based on topological and electronic descriptors. uclv.edu.cu Such computational approaches can generate hypotheses that are then testable through targeted in vitro experiments, creating a feedback loop that refines both the computational models and the experimental design. This integrated strategy is crucial for efficiently mapping the molecular basis of Diclonixin's activity and for identifying potential new applications.

Exploration of Novel Synthetic Strategies for Enhanced Analogues

The chemical scaffold of Diclonixin offers a foundation for the synthesis of novel analogues with potentially enhanced properties. Medicinal chemistry campaigns can systematically modify the core structure of Diclonixin to explore structure-activity relationships (SAR). The synthesis of a library of Diclonixin derivatives, followed by high-throughput screening, could identify analogues with improved potency, selectivity, or pharmacokinetic profiles. While specific synthetic strategies for Diclonixin analogues are not extensively detailed in current literature, the principles of bioisosteric replacement and functional group modification are standard approaches that could be applied. The goal of such synthetic explorations would be to develop a new generation of compounds based on the Diclonixin template. Diclonixin is part of a recognized group of pharmaceutical substances that includes butanixin, clonixin, flunixin, isonixin, and metanixin, suggesting a common structural framework ripe for comparative analogue development. who.intantibodysociety.orgwho.int

Systems-Level Understanding of Diclonixin's Interactions in Biological Models (In Vitro)

Moving beyond single-target interactions, a systems-level understanding of Diclonixin's effects is essential for a holistic view of its biological impact. High-content screening and "omics" technologies (genomics, proteomics, metabolomics) applied to in vitro models, such as cell cultures, can reveal the broader cellular pathways and networks modulated by Diclonixin. For example, treating a relevant cell line with Diclonixin and subsequently analyzing changes in gene expression or protein abundance can uncover previously unknown mechanisms of action or off-target effects. This systems-level data is critical for building comprehensive models of Diclonixin's biological activity and for predicting its effects in more complex physiological contexts. A theoretical study has utilized a model to predict the effects of various molecules, including Diclonixin, on electrocardiographic recordings, hinting at its broader physiological interactions. uclv.edu.cu

Q & A

Q. How can researchers ensure alignment between Diclonixin’s research questions and broader scientific significance?

- Methodological Answer : Use the FINER framework to evaluate questions:

- Feasible : Can the study be completed within resource constraints?

- Interesting : Does it address gaps in mechanisms or therapeutic applications?

- Novel : Does it challenge existing paradigms (e.g., resistance mechanisms)?

- Ethical : Are animal/human studies compliant with institutional guidelines?

- Relevant : Does it advance translational or fundamental knowledge?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.